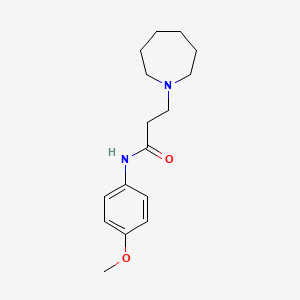![molecular formula C13H11N5O2 B5691301 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. It has also been found to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its limited solubility in water and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone. These include the development of more efficient synthesis methods, the study of its potential use as a fluorescent probe for the detection of metal ions, the investigation of its potential as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases, and the study of its potential as an antibacterial and antifungal agent.
Conclusion:
In conclusion, 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its potential applications in various fields. Its anti-inflammatory, antioxidant, antibacterial, and antifungal properties make it a promising compound for further study.
Synthesemethoden
The synthesis of 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone has been achieved using various methods. One of the commonly used methods is the click reaction between 4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-5-amine and ethyl bromoacetate. The reaction is carried out in the presence of copper (I) iodide and sodium ascorbate as a catalyst and reducing agent, respectively. The reaction yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been found to possess significant antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-12(9(2)19)18(17-14-8)13-11(15-20-16-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWZQUKEVTNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6769512 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)

![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)